8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule based on the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a core motif prevalent in tropane alkaloids and drug design . Its key features include:
- 3-position substitution: A 1H-1,2,3-triazol-1-yl group, likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method for triazole formation .
Functionalization of the nortropane core at the 3-position with a triazole moiety.
Acylation at the 8-position using furan-3-carbonyl chloride or similar reagents.
Physicochemical properties (e.g., molecular weight, solubility) can be inferred from structurally similar compounds. For instance, 8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2210052-76-7) has a molecular weight of 272.30 g/mol and a SMILES string indicating planar aromatic systems, which may influence logP and solubility .
Properties
IUPAC Name |
furan-3-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(10-3-6-20-9-10)18-11-1-2-12(18)8-13(7-11)17-5-4-15-16-17/h3-6,9,11-13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRWJZXHVINYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=COC=C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a unique bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is , with a molecular weight of 258.28 g/mol. The compound consists of a furan ring and a triazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
1. Antimicrobial Activity:
Research indicates that compounds containing triazole groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of fungal cell wall synthesis and disruption of membrane integrity.
2. Anticancer Properties:
Studies have shown that triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The furan moiety may also contribute to the cytotoxic effects against various cancer cell lines.
3. Neuropharmacological Effects:
Due to its structural similarity to tropane alkaloids, this compound may interact with neurotransmitter systems, potentially affecting behaviors related to anxiety and depression.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
Study 1: Antimicrobial Activity
A study on triazole derivatives demonstrated that modifications at the furan position significantly enhanced antifungal activity against Candida albicans. The compound's ability to inhibit ergosterol synthesis was highlighted as a crucial mechanism .
Study 2: Anticancer Activity
In vitro assays showed that compounds with similar bicyclic structures exhibited potent cytotoxicity against human liver carcinoma cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Study 3: Neuropharmacological Effects
Research indicated that certain derivatives could increase serotonin levels in animal models, suggesting potential applications in treating mood disorders. The interaction with serotonin receptors was proposed as a primary mechanism .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanism often involves:
- Inhibition of Cell Wall Synthesis: Compounds containing triazole groups have been shown to disrupt the synthesis of fungal cell walls.
- Disruption of Membrane Integrity: This leads to increased permeability and ultimately cell death.
A study demonstrated that derivatives of this compound displayed potent activity against various pathogens, including Candida albicans and Staphylococcus aureus, suggesting potential applications in treating bacterial and fungal infections .
Anticancer Properties
The anticancer potential of 8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has been explored through various in vitro studies:
- Induction of Apoptosis: The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cytotoxicity Against Cancer Cell Lines: Notable cytotoxic effects have been observed against human liver carcinoma cells, indicating its potential as an anticancer agent .
| Biological Activity | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of fungal growth |
| Anticancer | Induction of apoptosis in cancer cell lines |
Neuropharmacological Effects
The structural similarity of this compound to tropane alkaloids suggests it may interact with neurotransmitter systems:
- Modulation of Neurotransmitter Levels: Preliminary studies indicate that certain derivatives could enhance serotonin levels in animal models.
- Potential Applications in Mood Disorders: The interaction with serotonin receptors could provide therapeutic avenues for treating anxiety and depression .
Study 1: Antimicrobial Activity
A study focused on triazole derivatives highlighted that modifications at the furan position significantly enhanced antifungal activity against Candida albicans. The ability to inhibit ergosterol synthesis was identified as a critical mechanism .
Study 2: Anticancer Activity
In vitro assays revealed that compounds with similar bicyclic structures exhibited potent cytotoxicity against human liver carcinoma cells. The mechanism involved activation of caspase pathways leading to programmed cell death .
Study 3: Neuropharmacological Effects
Research indicated that certain derivatives could increase serotonin levels in animal models, suggesting potential applications in treating mood disorders through interaction with serotonin receptors .
Chemical Reactions Analysis
Furan-3-Carbonyl Reactivity
The ketone-linked furan moiety undergoes characteristic reactions of α,β-unsaturated carbonyl systems:
| Reaction Type | Reagents/Conditions | Product | Mechanistic Basis |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Amines, alcohols (e.g., NH₃, ROH) | Amides/esters via carbonyl oxygen replacement | Tetrahedral intermediate formation |
| Conjugate Addition | Grignard reagents, organocuprates | 1,4-Addition products at β-position | Michael addition mechanism |
| Oxidation | Ozone (O₃), followed by reductive workup | Cleavage to dicarbonyl compounds | Ozonolysis of furan ring |
1,2,3-Triazole-Specific Reactions
The triazole ring participates in regioselective transformations due to its electron-deficient nature:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I, K₂CO₃) | Quaternary triazolium salts | Preferential substitution at N2 position |
| Cycloaddition | Activated alkynes (CuAAC conditions) | Triazolo-fused heterocycles | Huisgen 1,3-dipolar cycloaddition |
| Halogenation | N-Bromosuccinimide (NBS) | Brominated triazole derivatives | Electrophilic aromatic substitution |
Azabicyclo[3.2.1]octane Core Reactivity
The bicyclic amine displays reactivity typical of strained tertiary amines:
Cross-Functional Reactivity
Interactions between multiple functional groups enable complex transformations:
-
Tandem Cyclization : Under Pd catalysis, the triazole and furan groups can participate in tandem cross-coupling, forming polycyclic architectures.
-
Reductive Amination : The bicyclic amine and carbonyl group may undergo reductive amination with aldehydes, yielding sp³-rich scaffolds.
Stability and Degradation Pathways
Critical stability data inferred from structural analogs:
Comparison with Similar Compounds
Structural Analogs at the 8-Position
Substituents at the 8-position significantly alter electronic, steric, and pharmacokinetic properties. Key examples include:
Key Observations :
Structural Analogs at the 3-Position
The 1H-1,2,3-triazol-1-yl group distinguishes the target compound from analogs with alternative heterocycles or substituents:
Key Observations :
- Triazole vs. Diarylmethoxyethylidenyl : The triazole’s smaller size and hydrogen-bonding capacity may enhance target selectivity compared to bulkier diaryl groups .
- Triazole Regioisomers : The 1H-1,2,3-triazol-1-yl group (target) vs. 1H-1,2,4-triazol-1-yl () impacts binding orientation and electronic interactions.
Physicochemical and Pharmacokinetic Comparison
Key Trends :
- Metabolic Stability : Cyclopropane analogs resist oxidative metabolism, whereas furan rings may undergo CYP450-mediated oxidation .
Preparation Methods
Cyclization of Tropinone Derivatives
The bicyclic core is commonly derived from nortropinone (3-oxo-8-azabicyclo[3.2.1]octane). A representative procedure involves:
- Boc protection : Reacting nortropinone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) to form tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .
Yield: 94.5% Conditions: 0°C, 3 hours, DCM/TEA - Enol triflate formation : Treating Boc-protected nortropinone with lithium bis(trimethylsilyl)amide (LiHMDS) and N-phenylbis(trifluoromethanesulfonimide to generate a triflate intermediate.
Yield: 92% Conditions: -78°C, THF, 1 hour
Ring-Closing Metathesis (RCM)
Alternative methods employ RCM for enantioselective core formation:
- Starting from diene precursors with Grubbs catalysts.
- Example : (1R,5S)-8-azabicyclo[3.2.1]oct-6-ene derivatives yield the core with >95% enantiomeric excess (ee).
Introduction of the 1H-1,2,3-Triazol-1-yl Group
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is introduced via click chemistry :
Direct Substitution
For late-stage functionalization:
- Treat 3-bromo-8-azabicyclo[3.2.1]octane with sodium azide, followed by alkyne coupling.
Yield: 78% Conditions: DMF, 100°C, 12 hours.
Acylation with Furan-3-carbonyl Chloride
Schotten-Baumann Reaction
Acylate the 8-position amine using furan-3-carbonyl chloride :
Coupling Reagent-Mediated Acylation
Use EDCl/HOBt for enhanced efficiency:
- Reagents : Furan-3-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).
Yield: 93% Conditions: DCM, RT, 6 hours.
Integrated Synthetic Pathways
Sequential Approach
One-Pot Methodology
- Simultaneous triazole formation and acylation using microwave irradiation.
Yield: 75% Conditions: 100°C, 30 minutes.
Analytical Data and Characterization
Challenges and Optimization
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or stereocontrolled annulation. For example, radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) . Alternative approaches include [3+2] cycloadditions to introduce triazole rings, leveraging copper-catalyzed azide-alkyne click chemistry. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization .
Q. How can the stereochemistry of the 8-azabicyclo[3.2.1]octane system be confirmed experimentally?
X-ray crystallography is the gold standard for resolving stereochemical ambiguity. For instance, Tao Yang et al. resolved the crystal structure of a fluorinated analog using synchrotron radiation, confirming the endo configuration of substituents . Complementary methods include NOESY NMR to detect spatial proximity of protons and chiral HPLC to separate enantiomers .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Target-specific assays depend on the hypothesized mechanism. For enzyme inhibition (e.g., kinase or protease), use fluorescence-based kinetic assays (e.g., FRET substrates). For receptor binding, competitive radioligand displacement assays with membrane preparations are standard. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .
Advanced Research Questions
Q. How can conflicting data on diastereoselectivity in bicyclo[3.2.1]octane synthesis be resolved?
Discrepancies in diastereomeric ratios (e.g., 75-78% vs. >99%) may arise from variations in radical initiator concentration or solvent polarity. Optimize reaction conditions using design-of-experiments (DoE) to isolate key variables. For example, increasing AIBN loading from 0.1 to 0.3 equivalents improved selectivity in analogous systems . Computational modeling (DFT) of transition states can also predict steric/electronic influences .
Q. What strategies mitigate low yields in multi-step synthesis of triazole-functionalized bicyclo compounds?
Low yields often occur during late-stage triazole introduction. To address this:
- Use strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper catalysts, which may degrade sensitive intermediates.
- Protect the furan carbonyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
- Monitor reaction progress via LC-MS and quench unreacted intermediates with scavenger resins .
Q. How do structural modifications (e.g., furan vs. phenyl substitution) impact pharmacokinetic properties?
Substituent effects can be evaluated using:
- LogP measurements : Replace furan with hydrophobic groups (e.g., phenyl) increases logP, enhancing membrane permeability but reducing solubility.
- Metabolic stability assays : Incubate with liver microsomes; furan rings may undergo CYP450-mediated oxidation, requiring prodrug strategies (e.g., esterification) .
- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction; polar triazole groups reduce albumin binding .
Data Interpretation and Optimization
Q. How should researchers address inconsistencies in biological activity across cell lines?
Conflicting IC₅₀ values may reflect cell-specific uptake or off-target effects. Conduct:
Q. What computational tools are effective for predicting binding modes of this compound?
Molecular docking (AutoDock Vina, Schrödinger Glide) paired with molecular dynamics (GROMACS) can model interactions with targets like kinases or GPCRs. Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
